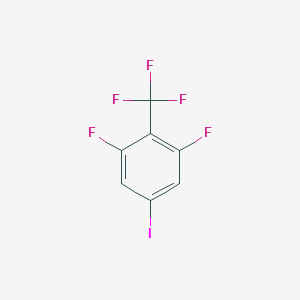

2,6-二氟-4-碘苯三氟甲基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Difluoro-4-iodobenzotrifluoride is a specialized and complex chemical . It has a CAS Number of 910787-71-2 . The IUPAC name for this compound is 1,3-difluoro-5-iodo-2-(trifluoromethyl)benzene . It has a molecular weight of 307.99 and is typically stored at ambient temperature . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-iodobenzotrifluoride is 1S/C7H2F5I/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

2,6-Difluoro-4-iodobenzotrifluoride is a liquid at ambient temperature . It has a molecular weight of 307.99 .科学研究应用

有机合成

2,6-二氟-4-碘苯三氟甲基可用于有机合成 . 它可以作为具有缺电子芳香环的底物 .

Mizoroki-Heck反应

该化合物可用于与丙烯酸进行Mizoroki-Heck反应,得到4-三氟甲基肉桂酸 . Mizoroki-Heck反应是一种用于偶联芳基卤化物与烯烃的化学反应 .

热活化延迟荧光(TADF)

已发现2,6-二氟-4-碘苯三氟甲基在聚集状态下表现出热活化延迟荧光(TADF) . 该性质对于延迟发光应用(如时间门控生物传感和温度传感)的进步至关重要 .

聚集诱导发射

该化合物表现出聚集诱导发射 . 虽然它在溶液中不发光,但苯甲酮的固体以中等至良好的量子产率发射绿光 .

分子温度计

在苯甲酮粉末中观察到TADF寿命的对数值与温度之间的线性关系 . 这表明苯甲酮可以用作在水性条件下可行的分子温度计 .

生命科学研究

2,6-二氟-4-碘苯三氟甲基可用于生命科学研究 . 它可以帮助您的生命科学实验室配备您所需的产、设备和用品,无论您在细胞生物学、基因组学、蛋白质组学还是其他领域工作 .

作用机制

The mechanism of action of 2,6-Difluoro-4-iodobenzotrifluoride is not fully understood, but it is believed to involve the formation of a complex between the 2,6-Difluoro-4-iodobenzotrifluoride and a target molecule. The complex then undergoes a reaction, resulting in the formation of a new compound. This mechanism of action has been found to be important in the synthesis of a variety of organic compounds, as well as in the biochemistry and physiology of various organisms.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2,6-Difluoro-4-iodobenzotrifluoride have been studied in a variety of organisms. In general, 2,6-Difluoro-4-iodobenzotrifluoride has been found to have a wide range of effects on the biochemistry and physiology of various organisms. For example, 2,6-Difluoro-4-iodobenzotrifluoride has been found to have an inhibitory effect on the activity of various enzymes, as well as an inhibitory effect on the growth of various bacteria. In addition, 2,6-Difluoro-4-iodobenzotrifluoride has been found to have an inhibitory effect on the activity of various hormones, as well as an inhibitory effect on the activity of various receptors.

实验室实验的优点和局限性

The use of 2,6-Difluoro-4-iodobenzotrifluoride in lab experiments has a number of advantages and limitations. One of the main advantages of using 2,6-Difluoro-4-iodobenzotrifluoride in lab experiments is that it is relatively easy to synthesize and is relatively non-toxic. In addition, 2,6-Difluoro-4-iodobenzotrifluoride is relatively stable, and has a wide range of applications in organic synthesis and biochemistry. However, one of the main limitations of using 2,6-Difluoro-4-iodobenzotrifluoride in lab experiments is that it is relatively expensive, and it can be difficult to obtain in large quantities.

未来方向

The use of 2,6-Difluoro-4-iodobenzotrifluoride in lab experiments has been increasing over the years, and there are numerous potential future directions for 2,6-Difluoro-4-iodobenzotrifluoride. One potential future direction is the use of 2,6-Difluoro-4-iodobenzotrifluoride in the development of new drugs and therapies. In addition, 2,6-Difluoro-4-iodobenzotrifluoride could be used in the development of new catalysts for organic synthesis, as well as in the development of new methods for the synthesis of organofluorine compounds. Finally, 2,6-Difluoro-4-iodobenzotrifluoride could be used in the development of new methods for the detection and quantification of various compounds, as well as in the development of new methods for the study of the biochemistry and physiology of various organisms.

合成方法

The synthesis of 2,6-Difluoro-4-iodobenzotrifluoride can be accomplished through a variety of methods, including the reaction of 2,6-difluorobenzotrifluoride and iodine in acetonitrile or dimethylformamide, as well as the reaction of 2,6-difluorobenzotrifluoride and iodine in acetic acid. In addition, 2,6-Difluoro-4-iodobenzotrifluoride can be synthesized through the reaction of 2,6-difluorobenzotrifluoride and iodine in a mixture of sulfuric acid and acetic acid.

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

1,3-difluoro-5-iodo-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVGWSZEDWYASA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910787-71-2 |

Source

|

| Record name | 2,6-Difluoro-4-iodobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387420.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2387423.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2387425.png)

![1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387433.png)

![5-[1-(2,2-Difluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)